Perfluorodecane
Description
Perfluorodecane (CAS RN: 307-45-9) is a fully fluorinated alkane with the molecular formula C₁₀F₂₂ and a molecular weight of 538.07 g/mol. It is characterized by a linear carbon chain where all hydrogen atoms are replaced by fluorine atoms, resulting in exceptional chemical inertness, thermal stability, and hydrophobicity. Key physical properties include a boiling point of 144.2°C and a density of 1.770 g/cm³ at 45°C . Unlike sulfonated or carboxylated per- and polyfluoroalkyl substances (PFAS), this compound lacks ionic functional groups, which reduces its solubility in water but enhances its utility in non-polar applications such as lubricants, heat-transfer fluids, and dielectric materials .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-docosafluorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F22/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHQIXJDBIHMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F22 | |
| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-docosafluoro- | |
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| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
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DSSTOX Substance ID |
DTXSID90872298 | |
| Record name | Perfluorodecane | |
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Molecular Weight |
538.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [CHEMINFO] | |
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Boiling Point |
Boil only slightly higher than noble gases of similar molecular weight. /Fluorine compounds, organic (aliphatic)/ | |
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Solubility |
Poor solvents for all materials except for those with low cohesive energies, such as gases and other PFCs. ... practically insoluble in water and only slightly soluble in hydrocarbons. /Fluorine compounds, organic (aliphatic)/ | |
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CAS No. |
307-45-9, 86508-42-1 | |
| Record name | Perfluorodecane | |
| Source | CAS Common Chemistry | |
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| Record name | Perfluorodecane | |
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| Record name | Perfluorodecane | |
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| Record name | PERFLUORODECANE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorodecane can be synthesized through the direct fluorination of decane using elemental fluorine. This process typically involves the use of cobalt(III) fluoride as a fluorinating agent. The reaction is highly exothermic and requires careful control of temperature and pressure to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, this compound is produced using electrochemical fluorination (ECF) or the Fowler process. The ECF method involves the electrolysis of decane in a solution of hydrogen fluoride, resulting in the replacement of hydrogen atoms with fluorine atoms. The Fowler process, on the other hand, uses cobalt(III) fluoride to achieve the same result. Both methods yield high-purity this compound suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: Perfluorodecane is chemically inert under most conditions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents, such as potassium permanganate or ozone, to form perfluorinated carboxylic acids.
Reduction: Reduction of this compound is challenging due to the stability of the carbon-fluorine bonds. under extreme conditions, it can be reduced to form partially fluorinated alkanes.
Substitution: Nucleophilic substitution reactions are rare but can occur in the presence of strong nucleophiles, leading to the formation of partially fluorinated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: High temperatures and pressures, along with strong reducing agents.
Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alkanes.
Substitution: Partially fluorinated compounds with various functional groups.
Scientific Research Applications
Perfluorodecane, a fluorocarbon and fluoroalkane, is derived from decane . Per- and polyfluoroalkyl substances (PFAS) are a complex group of synthetic chemicals used in consumer products globally since the 1950s due to their unique physical and chemical properties, such as oil, water, stain, and soil repellency, as well as chemical and temperature resistance . PFAS are used in nearly all industry branches and many consumer products .
General Applications of PFAS
- Aviation and Aerospace : PFAS polymers are used in mechanical components like tubing, piping, seals, gaskets, cables, and insulators. Nonpolymers are utilized as hydraulic fluid additives to prevent evaporation, fires, and corrosion .
- Automotive : PFAS polymers are found in mechanical components, including wiring, cable, fuel delivery tubing, seals, bearings, gaskets, lubricants, and polymer coatings on carpets .
- Energy : Fluoropolymer films cover solar panel collectors, electrolyte fuel cells, and PTFE expansion joint materials for power plants; they are also used in fly ash filtration .
- Explosives, Propellants, Guns, and Ammunition : Fluoropolymers like PTFE are applied to guns for lubrication and antidegradation during long-term storage. They are also present in tungsten-iron-fluoropolymer shot alloys, visual flares, warheads, and incendiaries .
Specific PFAS Use Examples
| Industry/Application | PFAS Type | Documented Use and Examples of Some PFAS |
|---|---|---|
| Aviation and Aerospace | Polymer | Mechanical components made of fluoropolymers (such as PTFE and Perfluoroalkoxy tubing, piping, seals, gaskets, cables, and insulators) |
| Nonpolymers | Hydraulic fluid additives made from PFSA salts (such as PFOS at about 0.1%) to prevent evaporation, fires, and corrosion | |
| Automotive | Polymer | Mechanical components made of fluoropolymers, including wiring and cable, fuel delivery tubing, seals, bearings, gaskets and lubricants, and some polymer coatings on carpets |
| Energy | Polymer | Fluoropolymer films (such as FEP, PVDF) to cover solar panel collectors, electrolyte fuel cells, PTFE expansion joint materials for power plants, filtration of fly ash from stack emissions |
| Nonpolymers | Fuel cell and battery electrolyte (such as the lithium salt of PFAAs) | |
| Explosives/Ammunition | Polymer | Fluoropolymers (PTFE) applied to guns for lubrication and antidegradation during long term storage, tungsten-iron-fluoropolymer shot alloys (replacement for lead in hunting waterfowl and coots), fluoropolymer use in visual flares, warheads, incendiaries, and others |
Environmental and Health Concerns
PFAS, including this compound, are of concern due to their persistence and impacts on human and environmental health . Studies indicate associations between PFAS exposure and potential health effects:
- Liver hepatocellular tumors were observed in male and female rats treated with PFOS .
- Increased pancreatic islet cell carcinomas were observed in male rats .
- Mammary gland fibroadenomas were increased in female rats .
- Thyroid follicular cell adenomas were increased in male rats .
PFAS can alter the expression of genes regulated by estrogen receptor alpha (ERα), peroxisome proliferator-activated receptor alpha (PPARα), PPARγ, pregnane X receptor (PXR), and constitutive androstane receptor (CAR) . They have also been shown to increase cell proliferation or inhibit apoptosis in the liver .
Mechanism of Action
The mechanism by which perfluorodecane exerts its effects is primarily due to its chemical inertness and ability to dissolve gases. In biological systems, it can enhance oxygen transport and delivery to tissues. The molecular targets and pathways involved include interactions with cell membranes and proteins, facilitating gas exchange and transport.
Comparison with Similar Compounds
Comparison with Similar Compounds
Perfluorodecane belongs to the broader class of PFAS, which includes thousands of structurally related compounds. Below, it is compared to three functionally or structurally similar compounds: this compound sulfonate (PFDS), perfluorooctane sulfonate (PFOS), and perfluorooctanoic acid (PFOA).
Table 1: Structural and Physical Properties
Environmental Persistence and Occurrence
- This compound: Limited environmental monitoring data exist compared to ionic PFAS.
- PFDS : Detected in environmental water samples (e.g., Dahei River, China) but at lower frequencies than PFOS or PFOA . As a C10 sulfonate, it is less mobile in water than shorter-chain PFAS .
- PFOS/PFOA : Ubiquitous in global environments due to historical use in consumer products. PFOS is prioritized under the Stockholm Convention for its persistence and toxicity .
Toxicity and Bioaccumulation
- This compound: Limited toxicological data.
- PFDS : Demonstrates toxicity similar to PFOS, including downregulation of lipid metabolism genes (e.g., fatty acid oxidation) and induction of cellular stress pathways in human liver models .
- PFOS/PFOA : PFOS bioaccumulates strongly in wildlife and humans, linked to liver damage, immune suppression, and developmental toxicity. PFOA is associated with kidney disease and hormonal disruption .
Thermodynamic and Interfacial Properties
- This compound: Molecular dynamics simulations show excellent agreement with experimental liquid-vapor equilibria and surface tension data, except near its melting point (~45°C) . Its non-polar nature results in lower surface tension compared to ionic PFAS.
- PFOS/PFOA : Ionic functional groups increase surface activity, making them effective surfactants. PFOA micelles form at lower critical concentrations than sulfonates .
Biological Activity
Perfluorodecane (PFDec) is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by its long carbon chain and unique chemical properties. This article examines the biological activity of PFDec, including its pharmacokinetics, toxicological effects, and environmental impact, drawing from diverse research findings and case studies.
This compound is a fully fluorinated compound with the chemical formula . Its structure contributes to its stability, persistence in the environment, and potential bioaccumulation. The compound's unique properties make it resistant to degradation processes, raising concerns about its long-term ecological and health effects.
Pharmacokinetics
Recent studies have focused on the pharmacokinetics of PFAS, including PFDec. A study utilizing physiologically based toxicokinetic (PBTK) models revealed that PFAS compounds exhibit varying bioavailability depending on the exposure route. For instance, oral exposure showed the highest bioavailability (73.2%–98.0%), while dermal exposure was significantly lower (4.59%–7.80%) . This information is crucial for understanding how PFDec may accumulate in biological systems following different exposure routes.
General Toxicity
Research indicates that PFDec may have a range of toxicological effects similar to other long-chain PFAS compounds. A systematic review identified that exposure to PFAS can lead to disturbances in lipid metabolism, liver toxicity, and developmental issues in various animal models . Specifically, increased liver weight and hepatocellular steatosis were common findings across multiple studies involving PFAS compounds .
Case Studies
- Developmental Toxicity : In a study involving zebrafish embryos, longer-chain PFASs like PFDec were found to be more toxic than shorter-chain variants. This suggests that PFDec could potentially impair developmental processes in aquatic organisms .
- Epidemiological Evidence : Epidemiological studies have linked elevated serum levels of PFASs, including this compound sulfonate (PFDS), to adverse health outcomes such as lipid disturbances and potential carcinogenic effects . The International Agency for Research on Cancer (IARC) has classified certain PFASs as possibly carcinogenic to humans .
Environmental Impact
PFDec's persistence in the environment raises concerns about its bioaccumulation in wildlife and potential transfer through food webs. Studies have indicated that longer-chain PFAS compounds tend to accumulate more significantly in organisms compared to shorter chains. This bioaccumulation can lead to higher concentrations in predators at the top of the food chain .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
